Heptane-1,1-diol
Description
Heptane-1,1-diol (C₇H₁₆O₂) is a geminal diol characterized by two hydroxyl (-OH) groups attached to the first carbon of a seven-carbon alkane chain. Its structure is defined by the SMILES notation CCCCCCC(O)O and the InChI key InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3 . This compound’s extended hydrocarbon chain confers hydrophobic properties, while the geminal diol moiety enhances hydrogen-bonding capacity. Its molecular weight is 132.20 g/mol, and it is primarily utilized in organic synthesis and polymer chemistry due to its bifunctional reactivity .
Properties
CAS No. |
33969-55-0 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-1,1-diol |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-6-7(8)9/h7-9H,2-6H2,1H3 |
InChI Key |
MHIBEGOZTWERHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Heptane-1,1-diol with key analogs:
Reactivity and Stability
- Its long hydrocarbon chain may hinder reactions requiring steric accessibility .
- 4,6-Heptadiyne-1,3-diol : The conjugated diyne groups introduce instability, making it reactive in cycloaddition reactions (e.g., Huisgen cycloaddition) .
- Cyclopropane-1,1-diol: The strained cyclopropane ring increases reactivity, enabling ring-opening reactions. It is a protoxin metabolite, hydrolyzing to toxic cyclopropanone hydrate .
- 2-Propene-1,1-diol diacetate : Esterification stabilizes the geminal diol, reducing hygroscopicity. This compound is used in methacrolein production .
Physical Properties
- Hydrophobicity : this compound’s seven-carbon chain makes it less water-soluble than smaller diols like cyclopropane-1,1-diol.
- Boiling Points : Longer chains (e.g., this compound) exhibit higher boiling points compared to analogs like 2-Propene-1,1-diol diacetate (158.15 g/mol vs. 132.20 g/mol) .
- Hydrogen Bonding : Geminal diols generally form stronger intramolecular hydrogen bonds than vicinal diols, affecting solubility and melting points .
Research Findings and Key Insights
- Synthetic Challenges : Geminal diols like this compound are susceptible to pinacol rearrangement under acidic conditions, though steric effects from long chains may suppress this reactivity compared to smaller analogs .
- Industrial Utility : Esterified diols (e.g., 2-Propene-1,1-diol diacetate) are preferred in industrial settings for their stability and ease of handling .
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